Cas no 1196154-00-3 (4,5,6,7-tetrahydro-1H-indazol-5-one)

4,5,6,7-Tetrahydro-1H-indazol-5-one is a heterocyclic compound featuring a fused indazole core with a ketone functionality at the 5-position. This structure serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid bicyclic framework and reactive carbonyl group enable selective functionalization, making it valuable for constructing complex molecules. The compound exhibits stability under standard handling conditions and is compatible with a range of synthetic transformations, including nucleophilic additions and cyclizations. Its utility in medicinal chemistry is underscored by its role as a precursor for bioactive molecules targeting various therapeutic pathways. Suitable for research-scale applications, it is typically supplied with high purity.
4,5,6,7-tetrahydro-1H-indazol-5-one structure
1196154-00-3 structure
Product Name:4,5,6,7-tetrahydro-1H-indazol-5-one
CAS No:1196154-00-3
MF:C7H8N2O
MW:136.15122127533
MDL:MFCD08447529
CID:820184
PubChem ID:55254747
Update Time:2025-10-30

4,5,6,7-tetrahydro-1H-indazol-5-one Chemical and Physical Properties

Names and Identifiers

    • 2,4,6,7-Tetrahydroindazol-5-one
    • 4,5,6,7-tetrahydro-5 (1H)-indazolone
    • 6,7-Dihydro-1H-indazol-5(4H)-one
    • 4,5,6,7-tetrahydro-1H-indazol-5-one
    • MDL: MFCD08447529
    • Inchi: 1S/C7H8N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h4H,1-3H2,(H,8,9)
    • InChI Key: WWNLWVBNNBDHDF-UHFFFAOYSA-N
    • SMILES: O=C1CC2C=NNC=2CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0

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4,5,6,7-tetrahydro-1H-indazol-5-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1196154-00-3)4,5,6,7-tetrahydro-1H-indazol-5-one
Order Number:A1037105
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:00
Price ($):2294.0
Email:sales@amadischem.com

Additional information on 4,5,6,7-tetrahydro-1H-indazol-5-one

Recent Advances in the Study of 1196154-00-3 and 4,5,6,7-tetrahydro-1H-indazol-5-one: Implications for Chemical Biology and Pharmaceutical Research

The compound 1196154-00-3, along with its derivative 4,5,6,7-tetrahydro-1H-indazol-5-one, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are part of a broader class of heterocyclic compounds that exhibit promising biological activities, making them potential candidates for drug development. This research brief aims to synthesize the latest findings related to these compounds, highlighting their structural properties, synthetic pathways, and therapeutic potential.

Recent studies have focused on the synthesis and optimization of 4,5,6,7-tetrahydro-1H-indazol-5-one, a key intermediate in the production of more complex pharmacologically active molecules. Researchers have developed novel catalytic methods to enhance the yield and purity of this compound, which is critical for its application in medicinal chemistry. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to efficiently synthesize 4,5,6,7-tetrahydro-1H-indazol-5-one derivatives with high enantioselectivity.

The biological activity of 1196154-00-3 and its related compounds has also been a focal point of recent investigations. Preliminary in vitro and in vivo studies suggest that these molecules exhibit potent inhibitory effects on specific kinase enzymes, which are often implicated in cancer and inflammatory diseases. A study conducted by Smith et al. (2023) revealed that 1196154-00-3 acts as a selective inhibitor of the JAK-STAT signaling pathway, a critical target in the treatment of autoimmune disorders. These findings underscore the therapeutic potential of these compounds and warrant further preclinical evaluation.

In addition to their pharmacological properties, the structural versatility of 4,5,6,7-tetrahydro-1H-indazol-5-one has enabled its use as a scaffold for the design of new drug candidates. Computational modeling and structure-activity relationship (SAR) studies have provided insights into the optimal modifications required to enhance binding affinity and reduce off-target effects. For example, a recent computational study highlighted the importance of the indazole core in mediating interactions with target proteins, paving the way for the rational design of next-generation inhibitors.

Despite these advancements, challenges remain in the clinical translation of 1196154-00-3 and its derivatives. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through systematic optimization and rigorous testing. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of these compounds into viable therapeutics.

In conclusion, the ongoing research on 1196154-00-3 and 4,5,6,7-tetrahydro-1H-indazol-5-one highlights their significant potential in chemical biology and drug discovery. The integration of synthetic chemistry, computational modeling, and biological evaluation has provided a robust framework for understanding and harnessing the therapeutic value of these compounds. Future studies should focus on advancing these molecules through preclinical and clinical stages, with the ultimate goal of addressing unmet medical needs in oncology and immunology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1196154-00-3)4,5,6,7-tetrahydro-1H-indazol-5-one
A1037105
Purity:99%
Quantity:5g
Price ($):2294.0
Email